molecular formula C14H12N2O2S B6124746 2-{[(2-furylmethyl)thio]methyl}-4(3H)-quinazolinone

2-{[(2-furylmethyl)thio]methyl}-4(3H)-quinazolinone

Cat. No. B6124746
M. Wt: 272.32 g/mol
InChI Key: LCCAVODNSACEMO-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

2-{[(2-furylmethyl)thio]methyl}-4(3H)-quinazolinone is a chemical compound that has gained significant attention in the scientific research community due to its potential use in various fields. This compound is a derivative of quinazolinone, which is known for its diverse biological activities. The compound has been synthesized using various methods, and its mechanism of action has been studied to understand its biochemical and physiological effects.

Mechanism of Action

The mechanism of action of 2-{[(2-furylmethyl)thio]methyl}-4(3H)-quinazolinone is not fully understood. However, it has been reported to inhibit the activity of certain enzymes and proteins involved in various cellular processes. The compound has been shown to inhibit the activity of topoisomerase II, which is involved in DNA replication and repair. It has also been reported to inhibit the activity of protein kinase C, which is involved in cell signaling pathways.
Biochemical and Physiological Effects:
2-{[(2-furylmethyl)thio]methyl}-4(3H)-quinazolinone has been reported to exhibit various biochemical and physiological effects. The compound has been shown to induce apoptosis in cancer cells, which is a programmed cell death process. It has also been reported to inhibit the growth of bacteria and fungi. The compound has been studied for its potential use in treating inflammatory diseases, as it has been shown to inhibit the production of inflammatory cytokines.

Advantages and Limitations for Lab Experiments

The advantages of using 2-{[(2-furylmethyl)thio]methyl}-4(3H)-quinazolinone in lab experiments include its diverse biological activities and potential use in various research applications. The compound is relatively easy to synthesize, and its mechanism of action has been studied to some extent. However, the limitations of using the compound in lab experiments include its potential toxicity and the need for further research to understand its full mechanism of action.

Future Directions

There are several future directions for research involving 2-{[(2-furylmethyl)thio]methyl}-4(3H)-quinazolinone. One direction is to further explore its potential use as an anti-inflammatory agent. Another direction is to study its potential use in treating bacterial and fungal infections. Additionally, further research is needed to understand its mechanism of action and potential use in cancer treatment. The compound could also be modified to improve its efficacy and reduce its toxicity. Overall, 2-{[(2-furylmethyl)thio]methyl}-4(3H)-quinazolinone has shown promising results in various research applications, and further studies are needed to fully understand its potential.

Synthesis Methods

The synthesis of 2-{[(2-furylmethyl)thio]methyl}-4(3H)-quinazolinone has been reported using different methods. One of the most common methods involves the reaction of 2-aminobenzamide with 2-(furan-2-ylmethylthio)acetaldehyde in the presence of a catalyst. The reaction proceeds via the formation of an imine intermediate, which is then reduced to yield the desired product. Other methods involving different starting materials and reagents have also been reported.

Scientific Research Applications

2-{[(2-furylmethyl)thio]methyl}-4(3H)-quinazolinone has been studied for its potential use in various scientific research applications. The compound has been reported to exhibit antitumor, antibacterial, and antifungal activities. It has also been studied for its potential use as an anti-inflammatory agent. The compound has shown promising results in preclinical studies, and further research is needed to explore its potential use in clinical settings.

properties

IUPAC Name

2-(furan-2-ylmethylsulfanylmethyl)-3H-quinazolin-4-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H12N2O2S/c17-14-11-5-1-2-6-12(11)15-13(16-14)9-19-8-10-4-3-7-18-10/h1-7H,8-9H2,(H,15,16,17)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LCCAVODNSACEMO-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C2C(=C1)C(=O)NC(=N2)CSCC3=CC=CO3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H12N2O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

272.32 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-{[(2-furylmethyl)thio]methyl}-4(3H)-quinazolinone

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